3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid
Overview
Description
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is an organosilicon compound widely used in organic synthesis. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) groups attached to the benzoic acid core. This compound is known for its stability and utility in various chemical reactions, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid typically involves the protection of hydroxyl groups on the benzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The TBDMS groups can be selectively oxidized to form hydroxyl groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The TBDMS groups can be replaced by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.
Major Products Formed
Oxidation: Formation of dihydroxybenzoic acid.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is utilized in several scientific research fields:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid primarily involves the protection of hydroxyl groups through the formation of stable silyl ethers. The TBDMS groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound’s stability under various reaction conditions makes it an ideal protecting group in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Contains a single TBDMS group and an aldehyde functionality.
tert-Butyldimethylsilanol: A simpler compound with a single TBDMS group attached to a hydroxyl group.
Uniqueness
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is unique due to the presence of two TBDMS groups, providing enhanced stability and protection for hydroxyl functionalities. This dual protection allows for more complex synthetic routes and selective transformations compared to similar compounds with single TBDMS groups .
Properties
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPRRCCBVQTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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